methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
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Overview
Description
Methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is a compound that features a unique bicyclo[1.1.1]pentane structure. This structure is known for its rigidity and three-dimensionality, making it an interesting subject for research in various fields such as materials science, drug discovery, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives, including methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate, typically involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Industrial production methods for such compounds often rely on the scalability of the synthetic routes mentioned above. The use of carbene insertion and radical/nucleophilic addition allows for the efficient production of large quantities of the compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its unique structure and reactivity.
Biology: Investigated for its potential as a bioisostere in drug design, replacing more common structures to improve drug properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and molecular rods.
Mechanism of Action
The mechanism by which methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol
Uniqueness
Methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is unique due to its specific functional groups and stereochemistry. The presence of the trifluoromethyl group and the bicyclo[1.1.1]pentane core provides distinct chemical and physical properties that are not found in other similar compounds .
Properties
Molecular Formula |
C9H12F3NO2 |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
InChI |
InChI=1S/C9H12F3NO2/c1-15-6(14)5(13)7-2-8(3-7,4-7)9(10,11)12/h5H,2-4,13H2,1H3/t5-,7?,8?/m0/s1 |
InChI Key |
CYFICQAEQCFIQB-JADALISFSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C12CC(C1)(C2)C(F)(F)F)N |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)C(F)(F)F)N |
Origin of Product |
United States |
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